molecular formula C14H19N3O2 B6659531 N-(2-aminoethyl)-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide

N-(2-aminoethyl)-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide

Cat. No.: B6659531
M. Wt: 261.32 g/mol
InChI Key: NAALAOPBHVTAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring, and an acetamide group attached to the nitrogen atom of the azepine ring.

Properties

IUPAC Name

N-(2-aminoethyl)-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c15-8-9-16-13(18)10-17-12-6-2-1-4-11(12)5-3-7-14(17)19/h1-2,4,6H,3,5,7-10,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAALAOPBHVTAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1)CC(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide typically involves the following steps:

    Formation of the Benzazepine Core: This can be achieved through various cyclization reactions starting from appropriate precursors such as ortho-substituted anilines and ketones.

    Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions using ethylenediamine or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce other functional groups present in the molecule.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the biological context and the specific effects being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzazepine Derivatives: Compounds with similar benzazepine cores but different substituents.

    Acetamide Derivatives: Compounds with acetamide groups attached to different core structures.

Uniqueness

The uniqueness of N-(2-aminoethyl)-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide lies in its specific combination of functional groups and the resulting biological activity. Comparing its properties with those of similar compounds can highlight its potential advantages or unique applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.